molecular formula C15H7BrF3NO2 B11950992 n-(3-Bromo-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide CAS No. 3906-70-5

n-(3-Bromo-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11950992
CAS No.: 3906-70-5
M. Wt: 370.12 g/mol
InChI Key: HKNWFMVMIHMXMX-UHFFFAOYSA-N
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Description

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a chemical building block of interest in synthetic organic chemistry. This compound features a bromo-fluorenone core that can serve as a halogenated handle for further functionalization via metal-catalyzed cross-coupling reactions. Furthermore, the 2,2,2-trifluoroacetamide group is a well-known protective group for amines, stable under a range of conditions but readily removable under specific regimes . The combination of these functional groups makes this molecule a versatile intermediate for constructing more complex structures, particularly in the development of pharmaceuticals and functional materials where the fluorene scaffold is often utilized. Researchers can leverage this compound in the synthesis of novel compounds, exploring its potential in catalytic asymmetric synthesis and other advanced applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

3906-70-5

Molecular Formula

C15H7BrF3NO2

Molecular Weight

370.12 g/mol

IUPAC Name

N-(3-bromo-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H7BrF3NO2/c16-11-5-9-7-3-1-2-4-8(7)13(21)10(9)6-12(11)20-14(22)15(17,18)19/h1-6H,(H,20,22)

InChI Key

HKNWFMVMIHMXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)NC(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Fluorenone Derivatives as Precursors

The synthesis of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide begins with fluorenone derivatives. 9-Oxofluorene serves as a common starting material due to its reactive ketone group, which facilitates subsequent bromination and acetylation. Bromination at the 3-position is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Introduction of the Trifluoroacetamide Group

The trifluoroacetamide moiety is introduced via nucleophilic acyl substitution. Trifluoroacetic anhydride (TFAA) reacts with the amine group of 3-bromo-9-oxo-9H-fluoren-2-amine under inert conditions. This step often requires anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from 0°C to room temperature.

Stepwise Preparation Methods

Two-Step Bromination-Acetylation Approach

Step 1: Bromination of 9-Oxofluorene
9-Oxofluorene is dissolved in acetic acid, and bromine is added dropwise at 50–60°C. The reaction mixture is stirred for 12–24 hours, yielding 3-bromo-9-oxo-9H-fluorene. Purification via recrystallization from ethanol affords the intermediate in 75–85% yield.

Step 2: Acetylation with Trifluoroacetic Anhydride
3-Bromo-9-oxo-9H-fluoren-2-amine is suspended in dry THF, and TFAA is added under nitrogen at 0°C. The mixture is warmed to room temperature and stirred for 6 hours. The product is isolated by column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving a yield of 68–72%.

Table 1: Reaction Conditions for Two-Step Synthesis

ParameterBromination StepAcetylation Step
SolventAcetic acidTetrahydrofuran
Temperature50–60°C0°C → Room temperature
CatalystFeBr₃None
Yield75–85%68–72%
Key Intermediate3-Bromo-9-oxofluoreneFinal product

One-Pot Synthesis via Sequential Functionalization

A streamlined one-pot method reduces purification steps. 9-Oxofluorene is treated with NBS and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C for 8 hours. Without isolating the brominated intermediate, TFAA and triethylamine are added directly to the reaction vessel. After 4 hours at room temperature, the product is extracted with DCM and purified via flash chromatography, yielding 60–65%.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance the acetylation step by stabilizing the reactive acyl intermediate. Non-polar solvents like toluene result in lower yields (<50%) due to poor solubility of the amine precursor.

Temperature and Catalysis

Elevated temperatures during bromination accelerate reaction kinetics but may lead to over-bromination. Maintaining temperatures below 60°C minimizes side products. For acetylation, subambient temperatures (0–5°C) prevent decomposition of the trifluoroacetyl group.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (10:1 to 3:1) effectively separates the product from unreacted starting materials.

  • Recrystallization : Ethanol or methanol recrystallization improves purity but reduces yield by 10–15% compared to chromatographic methods.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, fluorene-H), 7.85–7.45 (m, 6H, aromatic-H), 2.45 (s, 3H, COCF₃).

  • ¹³C NMR : Peaks at 178.9 ppm (C=O), 154.2 ppm (CF₃), and 120–140 ppm (aromatic carbons).

  • FT-IR : Strong absorption at 1695 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity. Residual solvents (e.g., THF, DCM) are quantified via gas chromatography, adhering to ICH guidelines.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 30–40%. A pilot-scale study achieved 80% yield using a flow rate of 10 mL/min and a residence time of 15 minutes.

Waste Management

Bromine and TFAA by-products are neutralized with aqueous sodium thiosulfate and sodium bicarbonate, respectively. Solvent recovery systems (e.g., distillation) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

    Oxidation Reactions: Products include more oxidized forms of the original compound, potentially with additional functional groups.

Scientific Research Applications

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated fluorenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

N-9H-Fluoren-2-yl-2,2,2-trifluoroacetamide (CAS 363-17-7)

  • Molecular formula: C₁₅H₁₀F₃NO
  • Molecular weight : 277.24 g/mol
  • Key differences : Lacks bromine and the 9-oxo group. The absence of these substituents reduces molecular weight and polarity, likely increasing solubility compared to the target compound .

N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide (CAS 6638-57-9)

  • Molecular formula: C₁₅H₁₀FNO₂
  • Molecular weight : 255.24 g/mol
  • Key differences : Substitution of bromine with fluorine at position 7. Fluorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter reactivity in cross-coupling reactions .

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1)

  • Molecular formula: C₁₅H₉BrF₃NO
  • Molecular weight : 356.14 g/mol

Analogues with Different Functional Groups

N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide (CAS 500300-39-0)

  • Molecular formula: C₁₅H₁₀BrNO₂
  • Molecular weight : 316.15 g/mol
  • Key differences : Replaces trifluoroacetamide with a standard acetamide group. The absence of fluorine atoms increases solubility but reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide (CAS 92428-54-1)

  • Molecular formula: C₁₅H₁₁Cl₂NO
  • Molecular weight : 292.16 g/mol
  • Key differences : Chlorine substituents at positions 1 and 3. Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability .

Data Table: Comparative Analysis of Key Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
Target (3906-70-5) C₁₅H₇BrF₃NO₂ 370.12 3-Br, 9-Oxo, 2-CF₃CONH 250
CAS 363-17-7 C₁₅H₁₀F₃NO 277.24 2-CF₃CONH Not reported
CAS 1537-15-1 C₁₅H₉BrF₃NO 356.14 9-Br, 2-CF₃CONH Not reported
CAS 500300-39-0 C₁₅H₁₀BrNO₂ 316.15 7-Br, 9-Oxo, 2-CONH₂ Not reported
CAS 92428-54-1 C₁₅H₁₁Cl₂NO 292.16 1-Cl, 3-Cl, 2-CONH₂ Not reported

Research Findings and Implications

Electron-Withdrawing Effects: The trifluoroacetamide group in the target compound enhances electrophilicity at the fluorene core, facilitating reactions like Suzuki-Miyaura couplings . Non-fluorinated analogues (e.g., CAS 500300-39-0) show reduced reactivity in such transformations .

Thermal Stability : The 9-oxo group in the target compound contributes to its high melting point (250°C), whereas analogues lacking this group (e.g., CAS 1537-15-1) may decompose at lower temperatures .

Solubility Trends: Bromine and trifluoroacetamide groups collectively reduce solubility. For example, the target compound’s solubility (9.75 × 10⁻¹⁰ mmHg) is significantly lower than that of non-halogenated derivatives .

Biological Activity

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H9BrFNO2
Molecular Weight334.14 g/mol
CAS Number1800-72-2
Melting PointNot specified
SolubilitySoluble in organic solvents

The compound exhibits its biological activity primarily through apoptosis induction in cancer cells. Studies indicate that it may activate caspases, which are crucial for the apoptotic process. The mechanism involves:

  • Caspase Activation : Induction of caspase cascades leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the G(2)/M phase before apoptosis.

Structure-Activity Relationships (SAR)

Research on related compounds has provided insights into the SAR of this compound. Modifications to the 9H-fluorene structure significantly affect biological activity:

  • Substitutions at the 7-position : Enhancements in potency were noted with specific substitutions at this position.
  • Fluorine Substituents : The presence of trifluoroacetyl groups increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

Case Studies

Several studies have documented the biological effects of related compounds, providing context for this compound:

  • Study on Apoptosis Induction :
    • Compound : N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide
    • Findings : Showed sub-micromolar potencies for caspase induction in various cancer cell lines (T47D, HCT116) with EC(50) values ranging from 0.15 to 0.29 µM .
  • Mechanistic Insights :
    • A study revealed that modifications in the fluorene ring led to changes in activity; compounds with specific substitutions showed improved efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Bromo-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves sequential functionalization of the fluorenone core. A bromine substituent is introduced at the 3-position via electrophilic aromatic substitution, followed by trifluoroacetamide coupling at the 2-position using reagents like trifluoroacetic anhydride under anhydrous conditions . Key steps include:

  • Temperature control (e.g., maintaining 0–5°C during bromination to minimize side reactions).
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure complete conversion .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for fluorenone), the trifluoroacetamide carbonyl (δ ~168 ppm in 13C NMR), and bromine-induced deshielding effects .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 356.14) and fragmentation patterns consistent with bromine loss .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for fluorenone and ~1680 cm⁻¹ for trifluoroacetamide) .

Q. How should researchers handle safety and storage of this compound given its reactive substituents?

  • Store in airtight containers at room temperature, protected from light and moisture to prevent hydrolysis of the trifluoroacetamide group .
  • Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as brominated aromatics may exhibit toxicity (H302: harmful if swallowed) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder in bromine/trifluoro groups) be addressed using SHELX software?

  • SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) to model disordered bromine or trifluoroacetamide moieties. Use the ISOR command to constrain thermal motion in rigid groups .
  • Twinning Analysis : For crystals with twinning (common in fluorenone derivatives), employ TWIN and BASF commands to refine twin laws .
  • Example workflow:

     TWIN -1 0 0 0 -1 0 0 0 1
     BASF 0.25

Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving the bromine and trifluoroacetamide groups?

  • Electrophilicity Studies : Quantify electron-withdrawing effects via Hammett constants (σmeta for Br: +0.39; σpara for CF3: +0.54) to predict reactivity in nucleophilic aromatic substitution .
  • Biological Assays : Compare inhibitory potency against analogs lacking bromine (e.g., N-(9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide) to isolate the bromine’s role in target binding .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Dynamic Effects : Investigate hindered rotation of the trifluoroacetamide group using variable-temperature NMR (VT-NMR). Splitting at low temperatures (e.g., -40°C) confirms rotational barriers .
  • Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) that may arise during synthesis .

Q. What mechanistic insights guide the optimization of bromine substitution reactions on the fluorenone scaffold?

  • Kinetic vs. Thermodynamic Control : At low temperatures (-10°C), bromination favors the 3-position due to steric hindrance at the 7-position. At higher temperatures, para-directing effects of the carbonyl group may dominate, requiring Lewis acid catalysts (e.g., FeBr3) to maintain regioselectivity .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict charge distribution in the fluorenone ring, identifying sites prone to electrophilic attack .

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